molecular formula C9H13N B150994 2,4-Dimethylbenzylamine CAS No. 94-98-4

2,4-Dimethylbenzylamine

Cat. No. B150994
CAS RN: 94-98-4
M. Wt: 135.21 g/mol
InChI Key: GBSUVYGVEQDZPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,4-Dimethylbenzylamine involves various chemical reactions and starting materials. For instance, the synthesis of N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine derivatives, which are structurally related to 2,4-Dimethylbenzylamine, was achieved by substituting on ring B of the phenylthiophenyl core structure. These derivatives were synthesized with the aim of exploring their binding affinity to the human brain serotonin transporter (SERT) . Another related compound, [2,6-bis((dimethylamino)methyl)phenyl]gold(I) dimer, was prepared from [AuCl(tht)] and [2,6-bis((dimethylamino)methyl)phenyl]lithium, showcasing a reaction involving organogold(I) species with intermolecular gold(I)–N(sp3) coordination . Additionally, 2-amino-4,5-dimethylbenzoic acid, which shares a similar dimethylbenzyl moiety, was synthesized from 3,4-dimethyl aniline through a series of reactions including condensation, cyclization, and oxidation, with an overall yield of 34.3% .

Molecular Structure Analysis

The molecular structures of compounds related to 2,4-Dimethylbenzylamine are characterized by various spectroscopic techniques. For example, the structure of 2-amino-4,5-dimethylbenzoic acid was characterized by Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR) . These techniques are crucial for confirming the identity and purity of the synthesized compounds. The molecular structure of the [2,6-bis((dimethylamino)methyl)phenyl]gold(I) dimer was elucidated by X-ray analysis, which revealed a 10-membered ring structure and provided evidence for a boat–chair ring conformation equilibrium .

Chemical Reactions Analysis

The reactivity of compounds structurally related to 2,4-Dimethylbenzylamine with alkyl halides has been studied. For instance, the reaction of [2,6-bis((dimethylamino)methyl)phenyl]gold(I) dimer with MeI resulted in the formation of a heteroaurate(I) complex by methyl transfer to the nitrogen atom of the ortho amino ligand. Conversely, the reaction with CH2I2 afforded an organogold(III) complex, containing a methylene fragment bridging a Au(III) center and a quaternary N center .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Dimethylbenzylamine derivatives are influenced by their molecular structure. The binding studies of the synthesized SERT ligands showed high affinity with K is (SERT) values in the nanomolar range, indicating strong interactions with the serotonin transporter. The PET imaging agents derived from these compounds exhibited high uptake in monkey brain regions rich in SERT, demonstrating their potential for mapping human SERT by PET . The physical properties such as solubility, melting point, and boiling point are typically determined experimentally and are essential for understanding the behavior of these compounds under different conditions.

Scientific Research Applications

Catalytic Transformations and Cyclometalation

2,4-Dimethylbenzylamine has been widely studied for its role in catalytic transformations and cyclometalation processes. Research by Cai et al. (2007) highlighted its use in highly regioselective olefination of substituted N,N-dimethylbenzylamines, showing that these can be transformed into 3-(2'-tolyl)propanoic acid and its derivatives under controlled acidic conditions. This study underscores the potential of 2,4-Dimethylbenzylamine in facilitating intricate chemical transformations (Cai et al., 2007). Similarly, Davies et al. (2005) investigated the cyclometalation of dimethylbenzylamine by palladium acetate, revealing the role of electrophilic attack in the formation of agostic complexes, a crucial step in the mechanism (Davies et al., 2005).

Glutathione Peroxidase Mimic

Heverly-Coulson and Boyd (2012) conducted a computational study on N,N-dimethylbenzylamine-2-selenol, an efficient glutathione peroxidase mimic. They elucidated the catalytic mechanism of this compound in reducing peroxides, offering insights into the potential therapeutic applications of 2,4-Dimethylbenzylamine derivatives (Heverly-Coulson & Boyd, 2012).

Organometallic Chemistry and Amidation Processes

Altalhi et al. (2021) explored the potential application of N,N-dimethylbenzylamine in ruthenium-catalysed C-H (thio)amidation. They conducted a detailed study involving cationic cyclometalated ruthenium(II) complexes, providing insights into the mechanisms underlying (thio)amidation processes (Altalhi et al., 2021).

Role in Generation and Rearrangement of Ylides

De Zotto et al. (2000) demonstrated the role of N,N-dimethylbenzylamine in the generation and rearrangement of ylides, facilitated by specific catalysts. This study highlights its importance in creating complex organic compounds through efficient and specific catalytic processes (De Zotto et al., 2000).

Electrophilic C-H Activation

Davies et al. (2003) and (2006) conducted studies on the cyclometallation of dimethylbenzylamine with various metal complexes, uncovering novel pathways for C-H bond activation. These studies provide a foundational understanding of the interaction between 2,4-Dimethylbenzylamine and metal complexes in catalytic processes (Davies et al., 2003; Davies et al., 2006).

Safety And Hazards

2,4-Dimethylbenzylamine is classified as a skin corrosive substance, sub-category 1B . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

(2,4-dimethylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7-3-4-9(6-10)8(2)5-7/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSUVYGVEQDZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059114
Record name Benzenemethanamine, 2,4-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylbenzylamine

CAS RN

94-98-4
Record name 2,4-Dimethylbenzenemethanamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethylbenzylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 2,4-dimethyl-
Source EPA Chemicals under the TSCA
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Record name Benzenemethanamine, 2,4-dimethyl-
Source EPA DSSTox
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Record name 2,4-dimethylbenzylamine
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Record name 2,4-DIMETHYLBENZYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
SE Scott, JP Fernandez, CM Hadad… - … Science & Technology, 2022 - ACS Publications
Molecular docking simulations were performed to examine the structural effects of organic cations on their sorption to organic matter. A set of benzylamine compounds was used to …
Number of citations: 6 pubs.acs.org
A Secondo, A Pannaccione, P Molinaro… - … of Pharmacology and …, 2009 - ASPET
With the help of single-cell microflorimetry, 45 Ca 2+ radiotracer fluxes, and patch-clamp in whole-cell configuration, we examined the effect of the amiloride derivative 3-amino-6-chloro-…
Number of citations: 37 jpet.aspetjournals.org
M Samaraweera, W Jolin, D Vasudevan, A Mackay… - pstorage-acs-6854636.s3 …
Layers in montmorillonite (MMT) are negatively charged due to substitution of octahedral coordinated Al atoms by divalent metals (eg Mg+ 2, Fe+ 2) or tetrahedral coordinated Si atoms …
WC Jolin, A Richard, D Vasudevan… - Environmental …, 2020 - ACS Publications
Current predictive models of organic cation sorption assume that sorbates interact with all sites on aluminosilicate minerals in the same manner. To examine whether differences in …
Number of citations: 8 pubs.acs.org
M Bergkemper, E Kronenberg, D Schepmann… - …, 2019 - Wiley Online Library
To identify a potent and selective σ 2 receptor ligand appropriate for development as a positron emission tomography (PET) tracer, several fluorinated analogues of the spirocyclic lead …
CL PARRIS, RM CHRISTENSON - The Journal of Organic …, 1960 - ACS Publications
When m-xylene was heated at 70-90 with an excess of paraformaldehyde and acetonitrile in phos-phoric acid, or in a mixture of acetic and sulfuric acids, there was obtained WpV'-…
Number of citations: 20 pubs.acs.org
S Werkmeister, C Bornschein, K Junge… - … –A European Journal, 2013 - Wiley Online Library
Transfer your hydrogen: Fast and general transfer hydrogenation of nitriles to form primary amines is possible with a homogeneous Ru/1, 4-bis (diphenylphosphino) butane (DPPB) …
JC Duff, VI Furness - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
Phenols heated with hexamine and boric acid in 2-ethoxyethanol form secondary amines of the type OH* X. CH,-NH* CH,* X* OH (H* X* OH= the phenol).. Dehydrogenation of these …
Number of citations: 29 pubs.rsc.org
WC Jolin - 2016 - opencommons.uconn.edu
With the increasing number of emerging contaminants that are cationic at environmentally relevant pH, there is a need for robust predictive models for organic cation sorption …
Number of citations: 4 opencommons.uconn.edu
PH Carter, GD Brown, SR Friedrich, RJ Cherney… - Bioorganic & medicinal …, 2007 - Elsevier
A new series of CCR2 antagonists has been discovered that incorporates intramolecular hydrogen bonding as a strategy for rigidifying the scaffold. The structure–activity relationship …
Number of citations: 18 www.sciencedirect.com

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